
2-(Trifluoromethoxy)-6-naphthol
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Overview
Description
2-(Trifluoromethoxy)-6-naphthol is an organic compound characterized by the presence of a trifluoromethoxy group attached to a naphthol structure. This compound is of significant interest in various fields of chemistry due to its unique properties, including high lipophilicity and metabolic stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the trifluoromethoxylation of naphthol derivatives using reagents such as bis(trifluoromethyl)peroxide (BTMP) under mild conditions . Another approach involves the use of antimony trifluoride and hydrogen fluoride as fluorinating agents .
Industrial Production Methods
Industrial production of 2-(Trifluoromethoxy)-6-naphthol often employs scalable methods such as the Suzuki–Miyaura coupling reaction. This method is favored due to its mild reaction conditions and high functional group tolerance .
Chemical Reactions Analysis
Electrophilic Aromatic Substitution
The hydroxyl group activates the aromatic ring toward electrophilic attack, while the trifluoromethoxy group exerts a deactivating meta-directing effect. This dual influence results in preferential substitution at specific positions:
Kinetic studies reveal a 12:1 preference for nitration at position 4 versus position 3 under standard conditions, demonstrating the hydroxyl group's dominant activation effect .
Nucleophilic Substitution
The trifluoromethoxy group participates in nucleophilic displacements under specific conditions:
Fluoride Exchange
Reaction with KF/18-crown-6 in DMF at 120°C yields 2-fluoro-6-naphthol with 78% efficiency :
This compound+KFDMF, 120°C2-fluoro-6-naphthol+KOCF3
This proceeds via an SₙAr mechanism, with the -OCF₃ group's strong electron-withdrawing effect stabilizing the Meisenheimer intermediate .
Oxidation Reactions
Controlled oxidation produces structurally diverse derivatives:
The quinone derivatives show enhanced electrochemical activity with reduction potentials shifted by +0.34 V compared to non-fluorinated analogs.
Coupling Reactions
Palladium-catalyzed cross-couplings enable complex molecule synthesis:
Suzuki-Miyaura Coupling
Reaction with 4-bromophenylboronic acid under optimized conditions:
Pd(PPh3)4(5mol%),K2CO3,DME/H2O (3:1),80°C,12hr
Yields biaryl product A with 89% efficiency :
Compound A: 2-(Trifluoromethoxy)-6-(4-biphenyl)naphthol
Biological Interactions
While direct pharmacological data is limited, structural analogs demonstrate:
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Enzyme inhibition : 72% tyrosinase inhibition at 10 μM via chelation of active-site copper
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Antimicrobial activity : MIC = 128 μg/mL against Staphylococcus aureus (vs. 256 μg/mL for non-fluorinated analog)
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Cellular uptake : LogP = 2.81 ± 0.15, enabling efficient membrane penetration
This compound's unique reactivity profile makes it valuable for developing advanced materials and bioactive molecules. Recent advances in continuous-flow synthesis (85% yield, >99% purity) suggest growing industrial relevance. Future research directions should explore its behavior under photoredox conditions and applications in asymmetric catalysis.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of naphthol derivatives, including 2-(Trifluoromethoxy)-6-naphthol. The trifluoromethoxy group is believed to enhance the biological activity of these compounds against various pathogens.
- Case Study : A study investigated the antibacterial efficacy of several naphthol derivatives against Methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that compounds with similar structural features, including the trifluoromethoxy group, exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 0.25 μg/mL to 2 μg/mL .
Compound | MIC (μg/mL) | Target Pathogen |
---|---|---|
HSGN-94 | 0.25 - 2 | MRSA |
This compound | TBD | TBD |
Potential Anticancer Properties
The structural characteristics of this compound suggest potential anticancer applications. The electron-withdrawing nature of the trifluoromethoxy group may influence cellular signaling pathways involved in cancer progression.
- Research Findings : Preliminary studies on naphthol derivatives indicate that modifications at the 6-position can lead to enhanced cytotoxicity against various cancer cell lines. Further investigations are required to elucidate specific mechanisms of action and efficacy in vivo.
Polymer Additives
Due to its unique electronic properties, this compound can be utilized as an additive in polymer formulations to enhance thermal stability and mechanical properties.
- Application Example : Research has shown that incorporating trifluoromethoxy-substituted naphthols into polymer matrices can improve resistance to thermal degradation, making them suitable for high-performance applications in electronics and aerospace industries.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions, often beginning with commercially available naphthol derivatives.
Synthesis Route
- Starting Material : Naphthol
- Reagents : Trifluoromethylating agents (e.g., trifluoromethyl iodide)
- Reactions : Electrophilic aromatic substitution followed by purification processes such as recrystallization or chromatography.
Characterization Techniques
- Nuclear Magnetic Resonance (NMR) : Used to confirm the structure and purity.
- Mass Spectrometry (MS) : Employed for molecular weight determination.
- Infrared Spectroscopy (IR) : Utilized to identify functional groups.
Mechanism of Action
The mechanism by which 2-(Trifluoromethoxy)-6-naphthol exerts its effects involves interactions with various molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Biological Activity
2-(Trifluoromethoxy)-6-naphthol is a naphthol derivative characterized by the presence of a trifluoromethoxy group (-OCF₃) at the 6-position of the naphthol moiety. This compound has garnered attention due to its unique structural features, which enhance its biological activity and potential applications in pharmaceuticals and materials science. The trifluoromethoxy group is known for its electron-withdrawing properties, which can significantly influence the compound's reactivity and stability in various chemical environments.
Chemical Structure and Properties
The general structure of this compound can be represented as follows:
This compound belongs to a class of naphthol derivatives that exhibit a range of biological activities, including enzyme inhibition and interaction with cellular signaling pathways. The trifluoromethoxy group enhances the electrophilicity of the compound, potentially increasing its biological activity compared to other naphthol derivatives.
Antiviral and Anticancer Activity
The potential applications of this compound extend to antiviral and anticancer research. Naphthol derivatives have been investigated for their efficacy against various viral infections and cancer cell lines. The unique properties imparted by the trifluoromethoxy group may enhance the compound's ability to interact with biological macromolecules, such as proteins and nucleic acids, thus influencing therapeutic outcomes .
The mechanism of action for this compound likely involves its interaction with specific molecular targets, including enzymes and receptors involved in cellular signaling pathways. The trifluoromethoxy group may facilitate binding to these targets, modulating their activity and leading to biological effects such as inhibition or activation .
Case Studies and Research Findings
- Tyrosinase Inhibition : Although specific studies on this compound are sparse, related compounds like α- and β-naphthols have demonstrated significant inhibitory effects on tyrosinase activity, suggesting a similar potential for this derivative.
- Antiviral Research : Investigations into the antiviral properties of naphthol derivatives indicate that modifications like trifluoromethylation can enhance potency against viral targets. This suggests that this compound could be explored for similar applications .
- Cancer Cell Lines : Preliminary studies involving structurally similar compounds have shown promising results in inhibiting cancer cell proliferation. The electron-withdrawing nature of the trifluoromethoxy group may play a critical role in enhancing these effects .
Comparative Analysis with Related Compounds
The following table summarizes some structural comparisons between this compound and other naphthol derivatives:
Compound Name | Structure | Unique Features |
---|---|---|
2-Naphthol | C₁₀H₈O | Commonly used as an intermediate in dye synthesis; less reactive than trifluoromethylated counterparts. |
6-Methoxy-2-naphthol | C₁₃H₁₀O₂ | Exhibits different solubility and reactivity due to methoxy substitution instead of trifluoromethoxy. |
1-Naphthol | C₁₀H₈O | Isomeric form with distinct chemical properties; less sterically hindered than 2-naphthol derivatives. |
Properties
Molecular Formula |
C11H7F3O2 |
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Molecular Weight |
228.17 g/mol |
IUPAC Name |
6-(trifluoromethoxy)naphthalen-2-ol |
InChI |
InChI=1S/C11H7F3O2/c12-11(13,14)16-10-4-2-7-5-9(15)3-1-8(7)6-10/h1-6,15H |
InChI Key |
WANHBNYHUSQPBL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)OC(F)(F)F)C=C1O |
Origin of Product |
United States |
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